

# 4-Bromo-2-nitrobenzonitrile: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzonitrile

Cat. No.: B1267159

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An In-depth Whitepaper on the Properties, Synthesis, and Applications of a Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Bromo-2-nitrobenzonitrile**, identified by CAS number 79603-03-5, is a highly functionalized aromatic compound that serves as a critical building block in organic synthesis.<sup>[1][2]</sup> Its unique substitution pattern, featuring a nitrile, a nitro group, and a bromine atom, offers multiple reactive sites for constructing complex molecular architectures. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and applications, particularly in the fields of medicinal chemistry and materials science.

## Compound Identification and Properties

**4-Bromo-2-nitrobenzonitrile** is a solid organic compound with the molecular formula  $C_7H_3BrN_2O_2$ .<sup>[1]</sup> Its structure is characterized by a benzene ring substituted at positions 1, 2, and 4 with cyano, nitro, and bromo groups, respectively.

## Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **4-Bromo-2-nitrobenzonitrile** are summarized in the tables below.

Identifier	Value	Source
CAS Number	79603-03-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	227.01 g/mol	<a href="#">[1]</a>
IUPAC Name	4-bromo-2-nitrobenzonitrile	<a href="#">[1]</a>
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C#N</chem>	<a href="#">[1]</a>
InChI Key	IOBYLOUUJJPZEO-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical Property	Value	Source
Appearance	Yellow Solid/Powder	<a href="#">[3]</a>
Melting Point	116-120 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	268.6±25.0 °C at 760 mmHg	<a href="#">[5]</a>
Density (Predicted)	1.8±0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
XLogP (Predicted)	1.7	<a href="#">[1]</a>

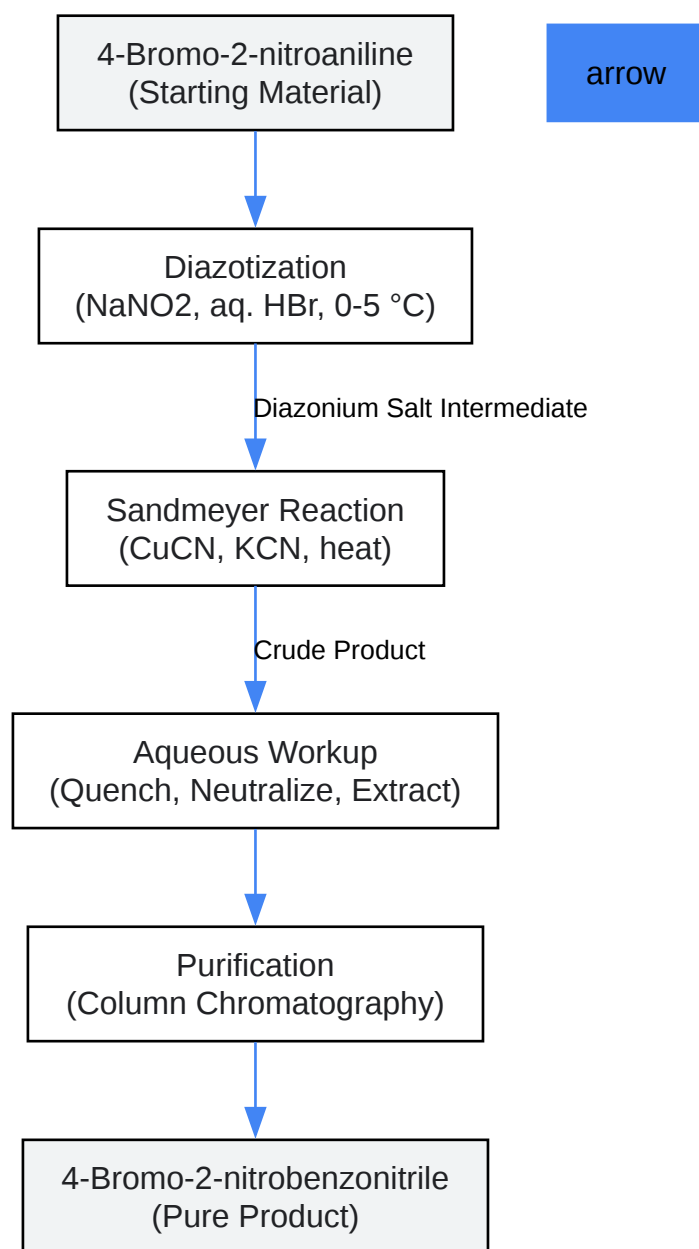
## Safety and Handling

**4-Bromo-2-nitrobenzonitrile** is classified as toxic and an irritant.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[\[3\]](#)[\[6\]](#) Handling should be performed in a well-ventilated area or a chemical fume hood.[\[3\]](#)[\[6\]](#)

Hazard Statement	GHS Code	Description
Acute Toxicity, Oral	H301	Toxic if swallowed[1]
Skin Corrosion/Irritation	H315	Causes skin irritation[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[1]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[1]

## Synthesis and Purification Workflow

While numerous suppliers offer this compound, a common synthetic route involves the Sandmeyer reaction, starting from the corresponding aniline (4-bromo-2-nitroaniline). This multi-step process requires careful control of reaction conditions.



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Caption: Synthetic workflow for **4-Bromo-2-nitrobenzonitrile** via Sandmeyer reaction.

## Experimental Protocol: Synthesis

Objective: To synthesize **4-Bromo-2-nitrobenzonitrile** from 4-bromo-2-nitroaniline.

Materials:

- 4-bromo-2-nitroaniline

- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrobromic acid ( $\text{HBr}$ , 48% aq.)
- Copper(I) cyanide ( $\text{CuCN}$ )
- Potassium cyanide ( $\text{KCN}$ )
- Dichloromethane ( $\text{DCM}$ )
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

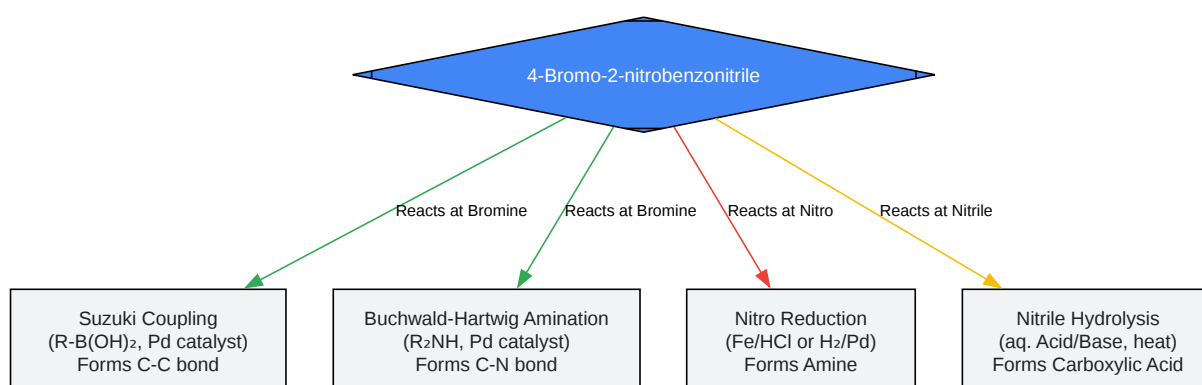
Procedure:

- **Diazotization:** Suspend 4-bromo-2-nitroaniline (1.0 eq) in a solution of aqueous  $\text{HBr}$  at 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of  $\text{CuCN}$  (1.2 eq) and  $\text{KCN}$  (1.2 eq) in water and heat to 60-70 °C. Add the cold diazonium salt solution from the previous step slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
- **Workup:** After the addition is complete, heat the reaction mixture for an additional 30 minutes. Cool the mixture to room temperature and extract the product with dichloromethane (3x).
- **Purification:** Combine the organic layers and wash sequentially with water, saturated  $\text{NaHCO}_3$  solution, and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.

- Chromatography: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure **4-Bromo-2-nitrobenzonitrile**.

## Chemical Reactivity and Applications

The utility of **4-Bromo-2-nitrobenzonitrile** as a synthetic intermediate stems from the distinct reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced. These transformations make it a valuable precursor for creating substituted anilines and benzoic acids used in drug discovery and materials science.



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## References

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